5-(2-(Dibenzylamino)acetyl)-2-hydroxybenzamide
5-(2-(Dibenzylamino)acetyl)-2-hydroxybenzamide
an intermediate of Labetalol Impurity
Brand Name:
Vulcanchem
CAS No.:
30566-92-8
VCID:
VC0193105
InChI:
InChI=1S/C23H22N2O3/c24-23(28)20-13-19(11-12-21(20)26)22(27)16-25(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13,26H,14-16H2,(H2,24,28)
SMILES:
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)O)C(=O)N
Molecular Formula:
C23H22N2O3
Molecular Weight:
374.4 g/mol
5-(2-(Dibenzylamino)acetyl)-2-hydroxybenzamide
CAS No.: 30566-92-8
Impurities
VCID: VC0193105
Molecular Formula: C23H22N2O3
Molecular Weight: 374.4 g/mol
Purity: > 95%
CAS No. | 30566-92-8 |
---|---|
Product Name | 5-(2-(Dibenzylamino)acetyl)-2-hydroxybenzamide |
Molecular Formula | C23H22N2O3 |
Molecular Weight | 374.4 g/mol |
IUPAC Name | 5-[2-(dibenzylamino)acetyl]-2-hydroxybenzamide |
Standard InChI | InChI=1S/C23H22N2O3/c24-23(28)20-13-19(11-12-21(20)26)22(27)16-25(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13,26H,14-16H2,(H2,24,28) |
Standard InChIKey | DNLPQXRWAKCKPX-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)O)C(=O)N |
Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)O)C(=O)N |
Appearance | Solid |
Melting Point | 168 °C |
Description | an intermediate of Labetalol Impurity |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 5-(N,N-Dibenzylglycyl)salicylamide |
PubChem Compound | 121727 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume